Product packaging for Ethylamine hydrochloride(Cat. No.:CAS No. 557-66-4)

Ethylamine hydrochloride

Cat. No.: B045346
CAS No.: 557-66-4
M. Wt: 81.54 g/mol
InChI Key: XWBDWHCCBGMXKG-UHFFFAOYSA-N
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Description

Ethylamine hydrochloride is a versatile and essential reagent in chemical and biochemical research, primarily serving as a convenient source of ethylamine, a volatile and gaseous primary amine. Its solid, salt form offers superior handling and stability. In organic synthesis, it is a fundamental building block for the preparation of a wide range of compounds, including amides, sulfonamides, and imines. It acts as a key precursor in the synthesis of pharmaceuticals (e.g., beta-blockers, local anesthetics), agrochemicals, and dyes. Its mechanism of action often involves nucleophilic attack, where the free ethylamine, generated in situ under basic conditions, reacts with electrophiles such as acyl chlorides, sulfonyl chlorides, or carbonyl compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H8ClN B045346 Ethylamine hydrochloride CAS No. 557-66-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethanamine;hydrochloride
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InChI

InChI=1S/C2H7N.ClH/c1-2-3;/h2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XWBDWHCCBGMXKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8ClN
Source PubChem
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Related CAS

75-04-7 (Parent)
Record name Ethylamine hydrochloride
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DSSTOX Substance ID

DTXSID8060323
Record name Ethylamine hydrochloride
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Molecular Weight

81.54 g/mol
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Physical Description

Solid; [Merck Index] Cream-colored crystalline powder; Hygroscopic; [Alfa Aesar MSDS]
Record name Ethylamine hydrochloride
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Vapor Pressure

0.000362 [mmHg]
Record name Ethylamine hydrochloride
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CAS No.

557-66-4
Record name Ethylamine hydrochloride
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Record name Ethylamine hydrochloride
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Record name Ethanamine, hydrochloride (1:1)
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Record name Ethylamine hydrochloride
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Record name Ethylammonium chloride
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Record name ETHYLAMINE HYDROCHLORIDE
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Advanced Synthetic Methodologies for Ethylamine Hydrochloride and Derivatives

Established Synthetic Routes and Their Evolution

The synthesis of ethylamine (B1201723) hydrochloride and its derivatives has evolved, with various methods being established for their preparation. These routes range from direct acid-base reactions to more complex multi-step syntheses for substituted analogs.

Reaction of Ethylamine with Hydrochloric Acid

The most direct method for preparing ethylamine hydrochloride is the acid-base reaction between ethylamine and hydrochloric acid. pearson.com In this reaction, ethylamine, a base, accepts a proton from hydrochloric acid. pearson.com The lone pair of electrons on the nitrogen atom of ethylamine attacks a proton (H+) from hydrochloric acid, forming the ethylammonium (B1618946) cation (C₂H₅NH₃⁺) and the chloride anion (Cl⁻). pearson.com These ions then combine to form the salt, this compound (C₂H₅NH₃Cl). pearson.com This straightforward and efficient reaction is widely used for the synthesis of this fundamental compound. chemicalbook.comcymitquimica.com

Multi-step Syntheses of Substituted Ethylamine Hydrochlorides

The synthesis of substituted ethylamine hydrochlorides often requires multi-step reaction sequences to introduce various functional groups onto the ethylamine backbone or an aromatic ring.

Synthesis of p-Nitrophenyl this compound

A common method for the synthesis of p-nitrophenyl this compound involves a three-step process starting from β-phenylethylamine. google.com

Step 1: Amino Group Protection: The synthesis begins with the protection of the amino group of β-phenylethylamine using an acyl-type protecting agent to form an intermediate amide. google.com

Step 2: Nitration: The intermediate amide is then subjected to a nitration reaction. This is typically achieved by adding the intermediate to concentrated sulfuric acid, followed by the slow, dropwise addition of concentrated nitric acid at room temperature. After the reaction is complete, the mixture is poured over ice and neutralized with an alkaline solution to precipitate the nitrated intermediate. google.com

Step 3: Deprotection: The final step involves the deprotection of the amino group. The nitrated intermediate is dissolved in a solvent, and the pH is adjusted to the acidic range with hydrochloric acid. The solution is then heated to reflux, and upon cooling, the desired product, p-nitrophenyl this compound, crystallizes out. google.com This method is noted for its high yield and suitability for large-scale industrial production. google.com

An alternative approach involves the direct nitration of phenethylamine (B48288) hydrochloride in a mixture of concentrated nitric acid and concentrated sulfuric acid at 0°C. google.com After the reaction, the mixture is worked up by pouring it into water, adjusting the pH to 10 with NaOH, extracting with ether, and then extracting the ether phase with 1M HCl. google.com The aqueous phase is then evaporated to yield the product. google.com However, this method can lead to the formation of significant amounts of byproducts. google.com

A large-scale synthesis has been reported where the deprotection of N-acetyl-2-(4-nitrophenyl)ethylamine is carried out in ethanol (B145695) with 2M hydrochloric acid. The reaction mixture is heated to 80°C for 20 hours. Upon cooling, the product precipitates and is further purified by recrystallization from methanol (B129727) to yield p-nitrophenylthis compound with a purity of 99.6% and a yield of 84.7%. chemicalbook.com

Starting MaterialReagentsKey StepsProductYieldPurityReference
β-phenylethylamine1. Acyl protecting agent2. Conc. H₂SO₄, Conc. HNO₃3. HCl1. N-protection2. Nitration3. Deprotectionp-Nitrophenyl this compoundHigh- google.com
Phenthis compoundConc. HNO₃, Conc. H₂SO₄Direct nitrationp-Nitrophenyl this compound-- google.com
N-acetyl-2-(4-nitrophenyl)ethylamine2M HCl, EthanolDeprotectionp-Nitrophenyl this compound84.7%99.6% chemicalbook.com
Synthesis of Indole (B1671886) Ethylamine Derivatives

The synthesis of indole ethylamine derivatives is of significant interest due to their presence in biologically active molecules. rsc.org A general synthetic strategy for novel indole ethylamine derivatives starts from commercially available tryptamine (B22526). semanticscholar.org The synthesis involves several key transformations:

N-Boc Protection: The amino group of tryptamine is protected with a di-tert-butyl dicarbonate (B1257347) (Boc) group. semanticscholar.org

Benzylic Oxidation, N1-Protection, and Reduction: This is followed by benzylic oxidation, protection of the indole nitrogen (N1) with a p-methoxybenzyl (PMB) group, and reduction of the resulting ketone to an alcohol. semanticscholar.org

Hydroxylamine (B1172632) Formation: The alcohol is then converted to a hydroxylamine derivative. semanticscholar.org

Another approach to indole ethylamine derivatives involves the synthesis of 3-substituted indoles through a one-pot, three-component reaction. dergipark.org.tr For instance, the condensation of 2-(1H-indol-3-yl)ethanamine with 3-phenacylidene oxindoles and dimedone in the presence of a p-toluenesulfonic acid catalyst yields complex indole structures. dergipark.org.tr

Asymmetric Synthesis Approaches utilizing this compound as Chiral Auxiliary

Chiral this compound derivatives have been effectively used as chiral auxiliaries in asymmetric synthesis. For example, [(1S)-1-(4-methoxyphenyl)ethyl]amine hydrochloride has been employed in the asymmetric Strecker reaction for the synthesis of enantiomerically pure α-arylglycines. researchgate.netthieme-connect.com

In one application, the addition of an aldehyde to a solution of sodium cyanide and [(1S)-1-(4-methoxyphenyl)ethyl]amine hydrochloride leads to the formation of a diastereomerically pure α-aminonitrile. researchgate.netthieme-connect.com The chiral auxiliary guides the nucleophilic attack of the cyanide ion to one face of the imine intermediate, resulting in high stereoselectivity. researchgate.net Subsequent hydrolysis of the nitrile and cleavage of the chiral auxiliary with aqueous HCl affords the enantiomerically pure α-amino acid hydrochloride. researchgate.netresearchgate.net This methodology has been successfully applied to the synthesis of key intermediates for pharmaceuticals like (S)-levetiracetam and (S)-(+)-clopidogrel. researchgate.netniscpr.res.in

Chiral AuxiliaryReactionSubstratesProductKey FeatureReference
[(1S)-1-(4-methoxyphenyl)ethyl]amine hydrochlorideAsymmetric Strecker ReactionPropanaldehyde, Sodium Cyanide(S)-2-aminobutyric acid hydrochlorideDiastereomerically pure nitrile intermediate researchgate.netniscpr.res.in
[(1S)-1-(4-methoxyphenyl)ethyl]amine hydrochlorideAsymmetric Strecker Reaction2-Chlorobenzaldehyde, Sodium Cyanide(2S)-2-(2-chlorophenyl)glycine hydrochlorideDiastereomerically pure nitrile intermediate thieme-connect.comthieme-connect.comresearchgate.net

Innovations in Green Chemistry for this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives to develop more environmentally benign processes. One approach focuses on the synthesis of N-substituted ethylenediamine (B42938) derivatives, which are related structures. asianpubs.org Traditional methods for their synthesis often involve expensive reagents and produce significant waste. asianpubs.org

A greener synthetic route for N,N-disubstituted ethylenediamine derivatives has been developed using a Michael addition reaction. This method involves the reaction of various primary amines with ethyl acrylate (B77674) in water in the presence of FeCl₃·6H₂O as a catalyst. The resulting 3-aminopropionic acid ethyl ester is then subjected to a Hofmann rearrangement using sodium hypochlorite, followed by hydrolysis with hydrochloric acid to yield the N-substituted ethylenediamine dihydrochloride. asianpubs.org This method offers the advantage of using readily available and cheaper starting materials. asianpubs.org

Deep Eutectic Solvents in Synthesis

Deep eutectic solvents (DESs) have emerged as novel and environmentally friendly media for various chemical processes, including the synthesis and capture of amine-containing compounds. DESs are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs) that form a eutectic mixture with a melting point lower than that of the individual components.

Recent research has demonstrated the utility of DESs composed of this compound (EaCl) and various HBDs for applications such as ammonia (B1221849) (NH3) capture. A study by Jiang et al. (2019) investigated DESs comprising EaCl and glycerol (B35011) (Gly). acs.org These solvents exhibited impressive NH3 absorption capacities, with the highest value reaching 9.631 mol/kg at 298.2 K and 106.7 kPa. acs.org The strong hydrogen-bonding interactions between the multiple hydroxyl groups in glycerol and NH3 are responsible for this high absorption. The process was also found to be highly reversible, which is a significant advantage for practical applications. acs.org

Another study by Zhang and Huang (2019) explored DESs made from this compound and acetamide, assessing their densities, viscosities, and NH3 solubilities. sci-hub.se Furthermore, a DES composed of this compound and glycerol in a 1:2 molar ratio demonstrated an exceptionally high ammonia absorption capacity of 16.538 mol/kg at 333.15 K and 0.2407 MPa. icm.edu.pl The tunability of DESs, by altering the HBD and the molar ratio, allows for the optimization of their physical and chemical properties for specific synthetic or capture applications. researchgate.netresearchgate.net

NH₃ Absorption Capacities of this compound-Based Deep Eutectic Solvents

Hydrogen Bond Donor (HBD) Molar Ratio (EaCl:HBD) Temperature (K) Pressure (kPa) NH₃ Capacity (mol/kg)
Glycerol (Gly) 1:2 298.2 106.7 9.631 acs.org
Glycerol (Gly) 1:2 333.15 240.7 16.538 icm.edu.pl

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a fundamental and widely used method in organic synthesis for the reduction of various functional groups. In the context of ethylamine synthesis, the hydrogenation of nitriles is a common industrial route. The gas-phase hydrogenation of acetonitrile (B52724) is a primary method for producing ethylamine, though it often yields a mixture of primary, secondary, and tertiary amines. researchgate.net

Achieving high selectivity for the primary amine, ethylamine, is a key challenge. Research has focused on developing selective catalysts for this transformation. Palladium-based catalysts have shown promise in the hydrogenation of acetonitrile to ethylamine. researchgate.net For instance, Pd supported on zinc oxide (Pd/ZnO) has been identified as a catalyst that preferentially produces ethylamine and diethylamine, with a notable selectivity towards the primary amine. researchgate.net This selectivity is attributed to the formation of Pd-Zn alloys. researchgate.net

While direct catalytic hydrogenation to form this compound is less commonly detailed, the amine product from hydrogenation can be readily converted to its hydrochloride salt by treatment with hydrochloric acid. Other historical methods for preparing N-methylethylamine, a derivative, have also involved catalytic hydrogenation of precursors like ethyl isocyanate or ethyl isocyanide. orgsyn.org

Radiolabeling Techniques for this compound in Research

Radiolabeled compounds are indispensable tools in pharmaceutical research and development, particularly for absorption, distribution, metabolism, and excretion (ADME) studies. Tritium (B154650) (³H) and Carbon-14 (¹⁴C) are the most commonly used isotopes for labeling drug candidates. researchgate.net

Tritium-labeled this compound Synthesis

The synthesis of tritium-labeled ([³H]) this compound has been accomplished through multi-step sequences to achieve high specific radioactivity. researchgate.net One reported synthesis of [1,2-³H]this compound was designed for use in a human ADME study of a related drug candidate. researchgate.net The introduction of tritium is often achieved through the catalytic reduction of a suitable precursor with tritium gas. For example, a palladium-catalyzed reduction of an activated carbonyl group with 100% tritium gas has been successfully employed to synthesize a tritium-labeled antihistamine, which was then converted to its hydrochloride salt. researchgate.net The mechanisms of hydrogenation and isotope exchange using gaseous tritium in the presence of heterogeneous catalysts are well-studied phenomena that underpin these synthetic strategies. researchgate.net

Carbon-14 Labeled this compound Synthesis

Carbon-14 (¹⁴C) is often the isotope of choice for labeling drug candidates due to its long half-life and the ability to place the label in a metabolically stable position. researchgate.net The synthesis of ¹⁴C-labeled compounds typically starts from a simple ¹⁴C-containing building block, such as barium carbonate (Ba¹⁴CO₃) or ¹⁴C-dimthis compound. researchgate.netscience.gov

Mechanistic Studies of Ethylamine Hydrochloride in Chemical Reactions

Acid-Base Interactions and Salt Formation

Ethylamine (B1201723), a primary amine, readily reacts with acids like hydrochloric acid (HCl) in a classic acid-base neutralization reaction to form the salt, ethylammonium (B1618946) chloride. savemyexams.compearson.comgauthmath.com In this reaction, the lone pair of electrons on the nitrogen atom of ethylamine accepts a proton (H⁺) from the acid. pearson.comlibretexts.org This protonation of the amine results in the formation of the ethylammonium cation (CH₃CH₂NH₃⁺) and the chloride anion (Cl⁻), which associate to form the ionic compound ethylamine hydrochloride. pearson.comlibretexts.org

The formation of this salt is a fundamental reaction that converts the volatile and basic ethylamine into a more stable, water-soluble, and crystalline solid. pearson.comsolubilityofthings.com This property is often exploited in organic chemistry to handle and store amines more conveniently. The reaction is reversible; a strong base can deprotonate the ethylammonium ion to regenerate the free ethylamine. gauthmath.com

In aqueous solutions, this compound, being the salt of a weak base and a strong acid, dissociates completely into ethylammonium ions and chloride ions. weebly.com The ethylammonium ion can then undergo partial hydrolysis, reacting with water in an equilibrium to produce a small amount of ethylamine and hydronium ions (H₃O⁺), resulting in a mildly acidic solution. weebly.com

The reaction can be represented as: CH₃CH₂NH₂ + HCl → CH₃CH₂NH₃⁺Cl⁻ savemyexams.comgauthmath.com

Nucleophilic Reactivity of the Ethylamine Moiety

The ethylamine moiety within this compound, or more accurately, the free ethylamine in equilibrium with its salt form, exhibits significant nucleophilic character. pearson.comchemguide.co.uk The nitrogen atom possesses a lone pair of electrons, making it an effective nucleophile that can attack electron-deficient centers. chemguide.co.uksavemyexams.com

Reactions with Acyl Chlorides and Anhydrides

Ethylamine reacts with acyl chlorides in a vigorous nucleophilic addition-elimination reaction. shout.educationlibretexts.org The reaction proceeds in two main stages. Initially, the nucleophilic nitrogen of ethylamine attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.ukshout.educationchemistrystudent.com This leads to the formation of a tetrahedral intermediate where the carbonyl double bond breaks, and the oxygen atom becomes negatively charged. chemguide.co.ukshout.educationchemistrystudent.com

For instance, the reaction between ethanoyl chloride and ethylamine produces N-ethylethanamide and ethylammonium chloride. shout.educationshout.education

Reaction with Ethanoyl Chloride: CH₃COCl + 2CH₃CH₂NH₂ → CH₃CONHCH₂CH₃ + CH₃CH₂NH₃⁺Cl⁻ savemyexams.comsavemyexams.comsavemyexams.com

A similar reaction occurs with acid anhydrides, though it is generally less vigorous. studymind.co.uk The reaction with an acid anhydride (B1165640) also produces an N-substituted amide, but the byproduct is a carboxylic acid instead of hydrogen chloride. libretexts.orgchemguide.co.uk This carboxylic acid then reacts with another molecule of the amine to form an ammonium (B1175870) carboxylate salt. libretexts.orgchemguide.co.uk

Reaction with Ethanoic Anhydride: (CH₃CO)₂O + 2CH₃CH₂NH₂ → CH₃CONHCH₂CH₃ + CH₃COO⁻NH₃⁺CH₂CH₃ libretexts.orgquizlet.com

Table 1: Products of Reactions between Amines and Acylating Agents

ReactantsPrimary ProductByproduct Salt
Ethanoyl chloride + EthylamineN-ethylethanamideEthylammonium chloride
Ethanoic anhydride + EthylamineN-ethylethanamideEthylammonium ethanoate

Acylation with Orthoesters

Information regarding the specific mechanistic studies of acylation of this compound with orthoesters is limited in the provided search results. However, the general reactivity of amines with orthoesters can be inferred. Amines can react with orthoesters, typically under acidic catalysis, to form iminium ions or enamines, which are versatile intermediates in organic synthesis. The reaction likely involves the protonation of an alkoxy group of the orthoester, followed by its elimination as an alcohol to generate a highly electrophilic dialkoxycarbenium ion. The nucleophilic amine then attacks this intermediate, leading to the formation of a new carbon-nitrogen bond. Subsequent elimination of alcohol molecules would lead to the final acylated product.

Role as Reagent and Catalyst in Organic Transformations

This compound and related ammonium salts can function as both reagents and catalysts in a variety of organic reactions. asianpubs.orgresearchgate.net

Alkylation and Acylation Reactions

In alkylation reactions, ethylamine can act as a nucleophile, displacing a leaving group from an alkyl halide to form a more substituted amine. chemguide.co.uk For example, the reaction of a primary halogenoalkane with ammonia (B1221849) or a primary amine, like ethylamine, initially forms an ammonium salt. chemguide.co.uk This salt is then deprotonated by excess amine to yield the corresponding primary or secondary amine. chemguide.co.uk

Quaternary ammonium salts, such as tetraethylammonium (B1195904) chloride (TEAC) and benzyltriethylammonium chloride, which are structurally related to this compound, are widely used as phase-transfer catalysts. adpharmachem.comwikipedia.orgottokemi.com These catalysts facilitate the reaction between reactants in different phases (e.g., an aqueous phase and an organic phase) by transporting one of the reactants across the phase boundary. adpharmachem.com This is particularly useful in alkylation and acylation reactions where the nucleophile is soluble in water and the electrophile is soluble in an organic solvent. adpharmachem.comottokemi.com

Polymerization Reactions

Ethylammonium chloride has been used in the context of polymerization reactions, particularly as a component of deep eutectic solvents (DESs). tandfonline.comnih.gov For instance, a DES formed by mixing ethylammonium chloride and acrylic acid can be used to control the frontal polymerization of acrylic acid. tandfonline.com In some cases, quaternary ammonium compounds can also act as catalysts or co-catalysts in the production of specialty polymers. adpharmachem.com The ionic nature of these compounds can influence the polymerization process, leading to more efficient reactions. adpharmachem.com

Table 2: Summary of this compound's Roles in Organic Reactions

Reaction TypeRole of this compound/EthylamineKey Mechanistic Feature
Acid-Base ReactionBaseProton acceptance by the nitrogen lone pair. pearson.comlibretexts.org
AcylationNucleophileNucleophilic attack on the carbonyl carbon of acyl chlorides or anhydrides. chemguide.co.ukshout.education
AlkylationNucleophile/Component of Phase-Transfer CatalystNucleophilic substitution on alkyl halides. chemguide.co.uk
PolymerizationComponent of Deep Eutectic Solvent/CatalystInfluences reaction environment and can catalyze polymer formation. adpharmachem.comtandfonline.com

Interaction Mechanisms in Complex Chemical Systems

This compound demonstrates significant mechanistic effects in various complex chemical systems. Its role has been notably studied in the absorption of ammonia in deep eutectic solvents and in the formation and grain growth of perovskite films. These applications highlight the compound's ability to influence reaction pathways and material properties through specific molecular interactions.

Ammonia Absorption in Deep Eutectic Solvents Containing this compound

Deep eutectic solvents (DESs) containing this compound have emerged as highly effective media for the capture of ammonia (NH₃). acs.org These DESs leverage the protic nature of this compound and the hydrogen-bonding capabilities of a second component, such as glycerol (B35011) or phenol (B47542), to achieve remarkable ammonia absorption capacities. acs.orgrsc.org The interaction mechanism is primarily based on strong hydrogen-bonding between the ammonia molecules and the components of the DES. acs.org

In a system composed of this compound (EaCl) and glycerol (Gly), the multiple hydroxyl groups in glycerol, combined with the protic nature of EaCl, create a robust environment for interacting with NH₃. acs.org This results in impressive absorption capacities, with one study reporting a value as high as 9.631 mol/kg at 298.2 K and 106.7 kPa. acs.org Spectroscopic analysis has confirmed that the interaction mechanism is rooted in hydrogen-bonding. acs.org Furthermore, the absorption process is highly reversible, allowing for multiple absorption-desorption cycles with minimal loss in capacity. acs.org

Another type of DES, formed by combining this compound with phenol (PhOH), also demonstrates high efficiency in capturing ammonia. rsc.org This system provides two active sites for strong interactions with NH₃, owing to the potent hydrogen-bond donating abilities of both EaCl and PhOH. rsc.org This dual-site interaction contributes to high absorption capacities, even at low pressures. rsc.org

The efficiency of ammonia absorption in these deep eutectic solvents is influenced by factors such as temperature and pressure. Research has shown that the absorption capacity in an EaCl-Gly system can reach up to 16.538 mol/kg at 333.15 K and a pressure of 0.2407 MPa, with NH₃ pressure being a primary determinant of absorption efficiency. jeeng.net

Ammonia Absorption in this compound-Based Deep Eutectic Solvents

DES Composition (Molar Ratio) Temperature (K) Pressure (kPa) NH₃ Absorption Capacity (mol/kg)
This compound:Glycerol 298.2 106.7 9.631 acs.org
This compound:Glycerol (1:2) 333.15 240.7 16.538 jeeng.net

Role in Perovskite Film Formation and Grain Growth

The addition of this compound (EACl) to the precursor solution for organic-inorganic perovskite films has been identified as a strategy to enhance the quality and efficiency of the resulting materials, which are crucial for devices like solar cells. acs.orgnih.gov The presence of EACl promotes a distinct "secondary grain growth" mode within the perovskite films. acs.orgnih.gov This leads to the formation of significantly larger grains with a high degree of crystallographic orientation. acs.orgnih.gov

The improved film morphology, characterized by larger grains, results in a reduction of grain boundaries. acs.orgnih.gov Grain boundaries are often considered defect regions that can act as sites for carrier recombination, which is detrimental to the performance of solar cells. nih.gov By minimizing these boundaries, the density of associated defects is lowered, leading to an enhanced charge-carrier lifetime. acs.org

Mechanistically, it is proposed that the pre-embedded EACl interacts with lead iodide (PbI₂) to form a 2D mesophase. researchgate.net This intermediate phase assists in the growth dynamics and the orientation of the epitaxial perovskite, contributing to the formation of uniform and dense perovskite films with larger grains. researchgate.net The improved film quality translates directly into better device performance. For instance, perovskite solar cells fabricated with the EACl additive have shown a significant increase in power conversion efficiency (PCE), reaching 21.07% compared to 18.42% for control devices without the additive. acs.orgnih.gov

Effect of this compound (EACl) on Perovskite Film Properties and Solar Cell Performance

Additive Average Grain Size Key Morphological Feature Power Conversion Efficiency (PCE)
None (Control) Smaller grains Randomly stacked small grains 18.42% acs.orgnih.gov
This compound (EACl) Significantly larger grains Secondary grain growth, high crystallographic orientation 21.07% acs.orgnih.gov

Advanced Analytical Methodologies for Ethylamine Hydrochloride

Computational Chemistry and Cheminformatics for Reactivity and Interaction Prediction

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. For ethylamine (B1201723) hydrochloride, which exists as the ethylammonium (B1618946) cation (CH3CH2NH3+) and a chloride anion, DFT calculations provide deep insights into its molecular properties.

DFT studies can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure, including bond lengths and angles of the ethylammonium cation.

Predict Spectroscopic Properties: Simulate vibrational spectra (IR, Raman) to aid in the interpretation of experimental data.

Analyze Electronic Properties: Calculate properties like proton affinity, gas-phase basicity, and the distribution of electron density to understand reactivity. researchgate.net

Model Intermolecular Interactions: Investigate the nature and strength of hydrogen bonds between the ethylammonium cation and the chloride anion, or with solvent molecules. researchgate.net

Research Findings: DFT calculations have been employed to study the protonation of simple amines and the properties of the resulting ammonium (B1175870) ions. rsc.org For the ethylammonium ion, studies using functionals like B3LYP or dispersion-corrected functionals (e.g., B3LYP-GD3 ) with basis sets such as 6-311++G(d,p) or aug-cc-pVDZ have been performed. researchgate.netresearchgate.net These calculations are crucial for understanding the energetics of proton transfer and the stability of the ion. rsc.org Research on protic ionic liquids, such as ethylammonium nitrate (B79036) and ethylammonium hydrogen sulfate, uses DFT to explore the complex network of hydrogen bonds that dictate the material's structure and properties. researchgate.netresearchgate.net These studies show that the N-H protons of the ethylammonium cation act as strong hydrogen bond donors, interacting significantly with anionic species. researchgate.net

Table 3: Typical Parameters for DFT Calculations on Ethylammonium Ion

Parameter Typical Values/Methods Purpose
Method/Functional B3LYP, B3LYP-GD3, CAM-B3LYP Approximates the exchange-correlation energy. B3LYP is common for general purpose calculations. researchgate.netresearchgate.netsoton.ac.uk
Basis Set 6-311++G(d,p), aug-cc-pVDZ Defines the set of functions used to build molecular orbitals. Larger basis sets provide higher accuracy. researchgate.netrsc.org
Solvation Model IEFPCM, CPCM Accounts for the effect of a solvent on the molecule's properties (optional).

| Key Calculations | - Geometry Optimization

  • Frequency Calculation
  • Proton Affinity (PA) researchgate.net
  • Atoms in Molecules (AIM) researchgate.net | - Find lowest energy structure
  • Confirm minima and predict spectra
  • Quantify gas-phase basicity
  • Analyze chemical bonds and interactions | This table summarizes common computational approaches and is not exhaustive.
  • Molecular Modeling and Dynamics

    Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For ethylamine hydrochloride, MD simulations can model the behavior of the ethylammonium and chloride ions in various environments, such as in aqueous solution or as part of a larger system.

    MD simulations rely on a force field , which is a set of parameters and equations that defines the potential energy of the system and governs the interactions between particles. wikipedia.org Popular force fields used for biomolecules and small organic molecules include CHARMM (Chemistry at HARvard Macromolecular Mechanics) and AMBER . gromacs.org These simulations can predict macroscopic properties from the collective behavior of atoms and molecules.

    Applications for this compound include:

    Solvation Structure: Determining how water molecules arrange around the ethylammonium and chloride ions, including the structure of hydration shells and the nature of hydrogen bonding. nih.govacs.org

    Transport Properties: Calculating properties like diffusion coefficients.

    Structural Transitions: Observing phase transitions and dynamic structural changes in the solid state or in concentrated solutions. nih.govacs.org

    Research Findings: MD simulations have been successfully applied to study ethylammonium chloride in aqueous solutions. nih.govacs.org These studies reveal a complex structural behavior where "solvent-shared ion pairs" are formed, with water molecules bridging the ethylammonium cation and chloride anion. nih.govacs.org The simulations also highlight that water molecules in the mixture tend to form their own clusters. nih.gov In studies of related alkylammonium halides, MD simulations have been instrumental in elucidating the mechanisms of temperature-induced phase transitions, showing how the dynamic, rotational motion of the alkylammonium cations drives changes in the crystal structure. Water models such as SPC/E and TIP5P are commonly used in these simulations to accurately represent the behavior of the solvent. nih.gov

    Table 4: Representative Molecular Dynamics (MD) Simulation Parameters

    Parameter Example System: Ethylammonium Chloride in Water nih.govacs.org
    Force Field Custom refined potential (often based on AMBER or CHARMM principles) gromacs.org
    Water Model TIP5P, SPC/E
    Ensemble NPT (Isothermal-isobaric)
    Temperature Ambient (e.g., 298 K)
    Pressure 1 atm
    Time Step 1-2 fs
    Simulation Length Nanoseconds (ns)
    Properties Studied Radial Distribution Functions (RDFs), hydrogen bond dynamics, coordination numbers, diffusion coefficients

    This table provides a general overview of MD simulation setups. Specific parameters are highly dependent on the system and research question.

    Applications of Ethylamine Hydrochloride in Specialized Research Fields

    Pharmaceutical and Medicinal Chemistry Research

    In the pharmaceutical and medicinal chemistry sectors, ethylamine (B1201723) hydrochloride serves as a fundamental precursor and a tool for investigating biological systems. cymitquimica.comnordmann.globalsolubilityofthings.com It is used in the synthesis of a wide range of organic molecules and for studying the interactions of amine functionalities within biological pathways. solubilityofthings.com

    Ethylamine hydrochloride is a key starting material in the synthesis of numerous pharmaceuticals and agrochemicals. cymitquimica.com Its role as a precursor is critical in the development of drugs targeting the central nervous system. solubilityofthings.com The compound provides the ethylamino group, a fundamental component in many organic molecules, making it a preferred choice for various synthetic reactions, including alkylation and acylation. cymitquimica.comnbinno.com It is employed in the manufacture of anesthetic medications and other pharmaceuticals. nordmann.global The free base, ethylamine, derived from the hydrochloride salt, is used to produce compounds like 1,3-diethylthiourea. chemicalbook.com

    Table 1: Examples of Compounds Synthesized Using Ethylamine Precursors

    Compound Class Specific Example(s) Application Area
    Anesthetics Procainamide Pharmaceutical
    Thioureas 1,3-diethylthiourea Organic Synthesis

    This table is for illustrative purposes and lists compounds derived from ethylamine/ethylamine hydrochloride as a precursor.

    The study of amine functionalities and their interactions is crucial in biochemistry for understanding metabolic pathways and complex biochemical processes. solubilityofthings.com Neurotransmitters, which are endogenous chemicals that enable neuron communication, are integral to brain function, and alterations in their levels are linked to numerous neurological disorders. nih.gov Many key neurotransmitters, such as serotonin, dopamine, and norepinephrine, are monoamines. nih.govwikipedia.orgsaitama-med.ac.jp

    Research in this area utilizes compounds like this compound to probe the structure and function of neurotransmitter systems. While not a neurotransmitter itself, its simple amine structure makes it a useful model or building block for creating more complex molecules that interact with neurotransmitter receptors and transporters. The study of trace amine-associated receptors (TAARs), which respond to molecules like trace amines, represents a novel area in brain research that could lead to new treatments for conditions like schizophrenia and depression. news-medical.net The ethylamine moiety is a core component of many biologically active molecules, and its study helps in understanding how these molecules interact with receptors in the central nervous system. acs.org

    Researchers frequently use this compound to synthesize novel derivatives and investigate their potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.

    The ethylamine structure is a component of various compounds investigated for their therapeutic potential. Derivatives synthesized from ethylamine precursors have demonstrated notable biological activity. In anticancer research, derivatives of 2-chloroethylamine have been studied for their action against neoplasms. nih.gov More recent studies have synthesized and evaluated novel dihydropyrimidinone (DHPM) derivatives containing an ethylamine subgroup for their cytotoxic effects against lung cancer cell lines (A549), showing dose-dependent cell death. chemrxiv.org Similarly, certain bispidine derivatives, which can be synthesized from amine precursors, have shown pronounced toxic activity toward cancer cells. mdpi.com

    In the field of antimicrobial research, marine alkaloids and their synthetic derivatives containing an ethylamine structure have been investigated. For example, the marine bisindole alkaloid 2,2-bis(6-bromo-3-indolyl) ethylamine demonstrated significant antimicrobial activity against Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. nih.gov Furthermore, new amide derivatives of ciprofloxacin, synthesized to include different amine functionalities, have shown enhanced antibacterial activity compared to the parent antibiotic. ekb.eg

    Table 2: Biological Activity of Ethylamine-Derived Compounds

    Compound Class Target Research Finding
    Dihydropyrimidinone (DHPM) Derivatives A549 Lung Cancer Cells Induced dose-dependent cell death. chemrxiv.org
    2,2-bis(6-bromo-3-indolyl) ethylamine E. coli, S. aureus, K. pneumoniae Exhibited significant antimicrobial activity with a Minimum Inhibitory Concentration (MIC) of 8 mg/L. nih.gov

    This compound itself has been reported to possess anti-inflammatory properties, which may be linked to its ability to inhibit prostaglandin synthesis. biosynth.com Research has also focused on creating novel hybrid molecules from secondary amines that act as modulators of the C-X-C chemokine receptor type 4 (CXCR4). nih.gov This receptor is involved in inflammatory processes, and its modulation presents a strategy for controlling inflammation. nih.gov In one study, a synthesized hybrid compound effectively blocked mice ear inflammation by 67% and suppressed the accumulation of inflammatory cells in an in vivo model. nih.gov

    Investigation of Biological Activities and Therapeutic Potential

    Materials Science and Polymer Research

    In materials science, this compound is utilized as a reactant and additive in the synthesis and modification of advanced materials and polymers. biosynth.com

    One of its most significant recent applications is in the field of renewable energy, specifically in the development of perovskite solar cells (PSCs). nbinno.com The addition of this compound (EACl) to the perovskite precursor solution has been shown to promote a new grain growth mode, leading to larger grains and a more uniform, high-quality perovskite film. acs.org This improved film quality reduces defects at grain boundaries, prolongs the charge-carrier lifetime, and significantly enhances the power conversion efficiency (PCE) of the solar cells. acs.org In one study, the addition of EACl increased the PCE from 18.42% to 21.07%. acs.org Halogenated this compound has also been incorporated at the interface between the perovskite layer and the electron transport layer to assist crystal growth and passivate defects. researchgate.net

    This compound is also used in polymer research. It can serve as a reactant to synthesize amino cellulose through reductive amination. Furthermore, it is a component in the formation of deep eutectic solvents (DESs). A DES comprising this compound and glycerol (B35011) was designed for the effective and reversible capture of ammonia (B1221849) (NH3), a significant task in the chemical industry. acs.org This mixture showed impressive ammonia absorption capacities, surpassing many previously reported absorbents. acs.org Polymers like poly(allylamine hydrochloride), a cationic polymer, are valued for their amine groups and are used in applications such as drug delivery systems. nih.gov

    Table 3: Impact of this compound (EACl) on Perovskite Solar Cell Performance

    Device Configuration Power Conversion Efficiency (PCE) Key Improvement
    Control Device (without EACl) 18.42% -

    Development of New Polymers and Optoelectronic Materials

    This compound is utilized as a reactant and building block in the synthesis of novel polymers. It can be used to create amino cellulose through a process known as reductive amination. sigmaaldrich.comsigmaaldrich.com The compound also serves as a reagent in the preparation of other complex organic molecules and polymers. biosynth.comrsc.org For instance, polyallylamine hydrochloride, a cationic polymer with numerous applications due to its amine groups, is a related material used in creating inter-polymer complexes.

    In the field of optoelectronics, which involves devices that interact with light, functional materials are crucial for improving performance. nih.gov The development of new materials for devices like light-emitting diodes (LEDs) is a time-consuming task. nih.govmdpi.com this compound and its derivatives are investigated as components in the synthesis of these advanced materials, contributing to the development of next-generation optoelectronic devices. nbinno.com

    Additives in Perovskite Solar Cells for Enhanced Performance

    One of the most significant research applications for this compound is in the field of renewable energy, specifically in the development of perovskite solar cells (PSCs). nbinno.comnbinno.com These cells are a promising photovoltaic technology due to their high efficiency and low manufacturing costs. nbinno.com this compound is used as an additive or precursor in the fabrication of perovskite films, which are the light-harvesting layer in these solar cells. nbinno.comnbinno.com

    The addition of this compound (EACl) to the perovskite precursor solution promotes a "secondary grain growth" mode. acs.org This process leads to the formation of much larger grains with high crystallographic orientation, which reduces grain boundaries and defect densities in the film. acs.org A higher quality film with fewer defects results in a longer charge-carrier lifetime and significantly enhances the power conversion efficiency (PCE) of the solar cell. acs.org

    Research has shown that incorporating EACl as an additive can increase the PCE of perovskite solar cells from 18.42% (in control devices) to 21.07%. acs.org Similarly, other studies using related additives like ethylamine alcohol chlorides have demonstrated an enhancement of the open-circuit voltage from 0.87 V to 0.92 V and an increase in device efficiency from 14.52% to 16.97% through defect passivation. researchgate.net The hydroxyl and ammonium (B1175870) groups in these additives can form hydrogen bonds with halogens in the perovskite structure, suppressing ion migration and improving the grain size and film coverage. researchgate.net Other chloride-based additives, such as 2-fluorothis compound (FEACl), have been shown to stabilize the desired α-phase of formamidinium lead iodide (FAPbI3) perovskites, passivate defects, and achieve PCEs as high as 24.30%. acs.org

    Table 1: Effect of this compound and Related Additives on Perovskite Solar Cell Performance

    AdditiveBase MaterialKey Improvement MechanismPower Conversion Efficiency (PCE)Reference
    This compound (EACl)Organic-Inorganic PerovskitePromotes secondary grain growth, reduces defectsIncreased from 18.42% to 21.07% acs.org
    Ethylamine Alcohol ChloridesMAPbIxCl3-xDefect passivation via hydrogen bonding, suppresses ion migrationIncreased from 14.52% to 16.97% researchgate.net
    2-Fluorothis compound (FEACl)FAPbI3Stabilizes α-phase, passivates defects, reduces trap densityAchieved up to 24.30% acs.org
    Hydroxylamine (B1172632) Hydrochloride (HaHc)Organic-Inorganic PerovskiteChanges crystallization kinetics, forms hydrogen bonds to impede decompositionIncreased from 16.85% to 18.69% figshare.com

    Agrochemical and Environmental Science Research

    This compound and related compounds are subjects of study in agrochemical synthesis and environmental science.

    Intermediate in Pesticide and Herbicide Synthesis

    This compound serves as a chemical intermediate or "building block" in the synthesis of more complex active ingredients for pesticides and herbicides. echemi.comlookchem.comshyzchem.com These intermediates are precursor molecules that undergo further chemical reactions to be transformed into the final herbicidal or pesticidal agent. lookchem.com The use of such intermediates is a crucial part of the manufacturing process for a wide range of crop protection products, including insecticides, fungicides, and herbicides. shyzchem.comleapchem.com The structure of ethylamine provides a foundational component that is modified to create the desired properties for targeting specific weeds or pests. nbinno.comlookchem.com

    Environmental Fate and Transport Studies of Related Compounds

    The environmental impact of amines, such as ethylamine, is an area of active research. ieaghg.org When released into the environment, these compounds undergo processes like atmospheric dispersion, transport, deposition, and degradation. ieaghg.org Ethylamine is a colorless gas or liquid with a strong ammonia-like odor and is soluble in water. nih.govnoaa.gov It is not expected to hydrolyze under typical environmental conditions (pH 5 to 9). nih.gov The general population may be exposed to ethylamine through inhalation of air, ingestion of food and water, and cigarette smoke. nih.gov Concerns exist that atmospheric degradation of amines could lead to the formation of other products, such as nitrosamines and nitramines, which have established health and environmental impacts. ieaghg.org Therefore, understanding the environmental fate of ethylamine and related compounds is important for assessing the potential risks associated with their use and release. epa.gov

    Impact on Plant Metabolism (e.g., Lycopene Biosynthesis)

    A derivative of this compound, 2-(4-chlorophenylthio)this compound (CPTA), has been studied for its significant impact on plant metabolism, specifically carotenoid biosynthesis. cdnsciencepub.combioone.org Lycopene is a carotenoid pigment and a potent antioxidant found in plants; it is also an intermediate in the biosynthesis of other pigments like capsanthin in pepper fruits. cdnsciencepub.comscispace.com

    CPTA acts as a carotenoid cyclase inhibitor, blocking the cyclization of lycopene into other downstream products. cdnsciencepub.com This inhibition leads to the accumulation of lycopene in plant tissues where it normally would not be found in high concentrations, such as in ripe pepper fruits, citrus, and daffodil flowers. cdnsciencepub.comnih.gov In pepper fruits, treatment with a 0.1% CPTA solution at the turning stage was found to be optimal for enriching the lycopene content. cdnsciencepub.com This effect is achieved because CPTA treatment promotes the expression of upstream genes (like Psy and PDS) involved in lycopene production while inhibiting the expression of the downstream gene (Lcyb) responsible for its conversion. cdnsciencepub.com

    Table 2: Effect of CPTA Concentration on Lycopene Content in Pepper Fruits

    CPTA Concentration (%)Lycopene Content (μg g⁻¹ FW)Reference
    0 (Control)~0.1 cdnsciencepub.com
    0.05~1.5 cdnsciencepub.com
    0.1~2.5 cdnsciencepub.com
    0.2~1.8 cdnsciencepub.com
    0.4~1.2 cdnsciencepub.com

    Data are estimated from graphical representations in the cited source.

    Biochemical and Enzymatic Studies

    In biochemistry, this compound is considered a crucial compound for studying amine functionalities and their interactions within various biological systems. solubilityofthings.com Its properties as a soluble amine salt make it useful in a range of biological applications and reactions. solubilityofthings.comcymitquimica.com The presence of the nitrogen atom makes it a strong electron donor, which enhances its versatility in chemical reactions relevant to biochemical processes. solubilityofthings.com Researchers use compounds like this compound to gain insights into metabolic pathways and to understand the complex roles that amines play in biological systems. solubilityofthings.comcarlroth.com

    Enzyme Kinetics and Mechanism Investigations

    An extensive review of scientific literature did not yield specific examples or detailed research findings where this compound is used as a primary agent in enzyme kinetics and mechanism investigations. General principles of enzyme kinetics dictate the importance of maintaining a stable pH environment, for which various buffer systems are employed. patsnap.comsuperchemistryclasses.comnih.gov The activity of enzymes can also be influenced by the presence of specific ions, such as ammonium, which has been shown to affect certain hydrolytic enzymes. nih.govnih.gov However, specific studies detailing the use of an this compound buffer system or the effect of the ethylammonium (B1618946) ion on the kinetic parameters of enzymes are not prominently featured in the available research. Therefore, its role in this specialized field is not well-established.

    Protein Folding Studies

    Research into protein folding has explored the utility of various chemical agents to facilitate the correct refolding of denatured proteins and to prevent aggregation, which is a common challenge in these studies. In this context, the ethylammonium cation, the conjugate acid of ethylamine, has been investigated for its role in protein renaturation.

    A notable study focused on the use of the room-temperature liquid organic salt, ethylammonium nitrate (B79036) (EAN), to enhance the recovery of denatured and reduced hen egg white lysozyme (HEWL). nih.govnih.gov The findings from this research demonstrated that EAN is effective in preventing the aggregation of the denatured protein, a critical step in successful refolding. nih.govnih.gov

    The study yielded significant quantitative results on the efficacy of the ethylammonium salt in promoting protein refolding. When HEWL was denatured and subsequently renatured in the presence of EAN as an additive, it regained 75% of its native activity. nih.govnih.gov An even more remarkable outcome was observed when the denaturation and reduction of HEWL were carried out in pure EAN; subsequent dilution of the solution resulted in a recovery of over 90% of the active protein. nih.govnih.gov This high recovery rate is particularly noteworthy as it was achieved at a protein concentration of 1.6 mg/mL, which is significantly higher than concentrations typically used in other renaturation protocols. nih.govnih.gov

    These findings suggest that the ethylammonium ion can play a crucial role in creating a favorable environment for proteins to refold into their functionally active conformations. While this study utilized ethylammonium nitrate, the effective component in preventing aggregation and assisting refolding is the ethylammonium cation, which is also present in this compound.

    Q & A

    Q. What are the common synthetic routes for ethylamine hydrochloride, and what reaction conditions are optimal?

    this compound is typically synthesized via acid-base neutralization. The primary method involves reacting gaseous ethylamine (C₂H₇N) with hydrochloric acid (HCl) in aqueous solution under controlled temperature (0–25°C). The reaction is exothermic, requiring gradual HCl addition to avoid overheating. The product precipitates upon solvent evaporation and is purified via recrystallization from ethanol or methanol .

    • Key considerations :
      • Use stoichiometric HCl to ensure complete protonation of ethylamine.
      • Maintain pH < 2 during synthesis to favor ammonium salt formation.
      • Avoid prolonged heating to prevent decomposition.

    Q. How is this compound used as a reagent in organic synthesis?

    this compound serves as a nucleophilic precursor in alkylation and acylation reactions. For example, it reacts with acyl chlorides to form amides or participates in Mannich reactions to generate β-amino ketones. Its hydrochloride form enhances solubility in polar solvents (e.g., water, ethanol), facilitating homogeneous reaction conditions.

    • Example reaction :
      • Amide synthesis :
        C2H7N.HCl+RCOClRCONH-C2H5+HCl\text{C}_2\text{H}_7\text{N.HCl} + \text{RCOCl} \rightarrow \text{RCONH-C}_2\text{H}_5 + \text{HCl}

      • Methodological note : Liberate free ethylamine in situ using NaOH for nucleophilic substitution reactions .

    Q. What analytical techniques are employed to characterize this compound and verify purity?

    • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm molecular structure (e.g., δ \sim1.2 ppm for CH₃ and δ \sim2.7 ppm for NH₃⁺ in D₂O).
    • Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at \sim2500–3000 cm⁻¹ (N-H stretching) and \sim1600 cm⁻¹ (N-H bending) validate the ammonium ion.
    • Elemental Analysis : Verify C, H, N, and Cl content (±0.3% deviation).
    • Thermogravimetric Analysis (TGA) : Assess decomposition temperature (>200°C indicates stability) .

    Advanced Research Questions

    Q. How is this compound utilized in enzyme kinetic studies, particularly in substrate affinity measurements?

    this compound acts as a substrate in enzymatic assays for amine oxidases (e.g., copper amine oxidase from Hansschlegelia). For example:

    • Protocol :

      • Incubate enzyme crystals with 10 mM this compound for 2 hours under anaerobic conditions.
      • Use single-crystal UV/visible microspectrophotometry to monitor reaction progress.
      • Calculate kinetic parameters (Km, Vmax) via Michaelis-Menten plots.
    • Key data :

      SubstrateKm (mM)Catalytic Efficiency (kcat/Km)
      This compound57.120.097 M⁻¹s⁻¹
      Theanine140.750.041 M⁻¹s⁻¹
      This highlights higher affinity for this compound compared to theanine in CsGGT4 enzyme studies .

    Q. What experimental strategies resolve contradictions in substrate affinity data for this compound in enzymatic assays?

    Discrepancies in Km values may arise from pH variations, ionic strength, or competing ligands.

    • Solutions :
      • pH control : Maintain pH 7.0–7.5 using phosphate buffer to stabilize enzyme activity.
      • Competitive inhibition assays : Add fixed concentrations of analogs (e.g., mthis compound) to assess binding interference.
      • Surface Plasmon Resonance (SPR) : Directly measure binding affinity (KD) to avoid kinetic artifacts.
      • Statistical validation : Use triplicate trials and ANOVA to confirm reproducibility .

    Q. How does the hydrochloride form of ethylamine influence its reactivity compared to the free base?

    The hydrochloride form enhances water solubility (critical for aqueous-phase reactions) but reduces nucleophilicity due to protonation of the amine group.

    • Experimental design :
      • Nucleophilic substitution : Use NaOH to deprotonate this compound in situ, generating reactive ethylamine.
      • Comparative study : React ethylamine (free base) and this compound with benzoyl chloride. The free base yields 90% amide product, while the hydrochloride form requires base activation for comparable efficiency.
    • Note : The hydrochloride form is preferred for storage due to stability against oxidation .

    Methodological Considerations

    • Handling : Store in airtight containers at 4°C to prevent deliquescence.
    • Safety : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact (H313/H333 warnings) .
    • Contradictions : While cites use in buffer preparation, highlights its role as a substrate in enzymatic systems. Context-dependent validation is essential.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.